molecular formula C18H21N3O2S B2717573 N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 946269-65-4

N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B2717573
CAS No.: 946269-65-4
M. Wt: 343.45
InChI Key: DENSUJQTUSJCNB-UHFFFAOYSA-N
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Description

"N-(2,4-Dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide" is a synthetic acetamide derivative featuring a hexahydroquinazolinone core linked to a 2,4-dimethylphenyl group via a sulfanyl-acetamide bridge. The hexahydroquinazolinone moiety is associated with enzyme inhibition (e.g., elastase, MMP-9) and antimicrobial properties, while the sulfanyl and acetamide groups enhance solubility and binding affinity .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-11-7-8-14(12(2)9-11)19-16(22)10-24-17-13-5-3-4-6-15(13)20-18(23)21-17/h7-9H,3-6,10H2,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENSUJQTUSJCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazolinone intermediate with a suitable thiol reagent, such as thiourea, under basic conditions.

    Acylation: The final step involves the acylation of the sulfanyl group with 2-chloro-N-(2,4-dimethylphenyl)acetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide exhibit antimicrobial properties. For instance, studies on related acetamides have shown effectiveness against various bacteria and fungi. These compounds are being explored for their potential to combat antibiotic-resistant strains of bacteria .

Anticancer Properties

The compound's structural features suggest it may possess anticancer activity. Studies have demonstrated that derivatives with similar frameworks can inhibit cancer cell proliferation. In vitro evaluations have shown promising results against several cancer cell lines, indicating the need for further exploration into its mechanism of action and efficacy .

Enzyme Inhibition

Compounds containing the hexahydroquinazolin moiety have been investigated for their ability to inhibit key enzymes involved in disease processes. For example, some derivatives have shown inhibition of acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have documented the biological evaluation of similar compounds:

StudyFindings
Demonstrated significant antimicrobial activity against Mycobacterium tuberculosis and other pathogens.
Explored anticancer activity in various cell lines; showed promising results in inhibiting tumor growth.
Investigated enzyme inhibition properties; highlighted potential for neuroprotective applications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor ligand, it could bind to the receptor and modulate its activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(4-Methylphenyl)- and N-(4-Methoxyphenyl)- Derivatives (13a, 13b): These compounds () share the acetamide backbone but feature 4-methyl or 4-methoxy substituents instead of 2,4-dimethyl.
  • N-(4-Chlorophenyl)- Derivatives (): The compound "2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide" (CAS 477329-16-1) replaces the dimethylphenyl group with a 4-chlorophenyl and adds a sulfamoyl group.

Core Heterocycle Modifications

  • Benzimidazole Derivatives (Compounds 2, 3, 7; ): These compounds replace the hexahydroquinazolinone core with a benzimidazole ring. Benzimidazoles are known for broader antimicrobial activity but may exhibit lower selectivity for specific enzymes compared to quinazolinones .
  • Pyrimidine and Pyrazole Derivatives () : Compound 3c () contains a pyrimidine core, while describes a pyrazole-based acetamide. Pyrimidines often show stronger hydrogen-bonding interactions due to additional nitrogen atoms, which could enhance binding affinity to targets like MMP-9 .

Physicochemical Properties

  • Hydrogen Bonding and Stability: The target compound’s hexahydroquinazolinone core allows planar amide group orientation, facilitating intermolecular hydrogen bonding (e.g., N–H⋯O) similar to pyrazole derivatives in . This promotes crystalline stability and higher melting points (>250°C) compared to non-planar analogues .
  • Spectral Features: IR spectra of similar compounds () show characteristic C≡N (2214 cm⁻¹) and C=O (1664 cm⁻¹) stretches. The target compound’s hexahydroquinazolinone core may exhibit shifted peaks due to reduced ring strain compared to dihydroquinazolinones .

Data Tables

Table 2. Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) $^1$H-NMR (δ, ppm) Melting Point (°C)
Target Compound ~1660–1670 δ 2.30 (CH3), 7.20–7.92 (ArH) >250
13a () 1664 δ 2.30 (CH3), 7.20–7.92 (ArH) 288
Compound Not reported δ 2.30 (Cl), 7.81–7.92 (ArH) 473–475

Biological Activity

N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C_{18}H_{22}N_{4}O_{2}S
Molecular Weight 358.45 g/mol
CAS Number Not specified in available data

The presence of a hexahydroquinazoline moiety suggests potential interactions with various biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. Research indicates that this inhibition can lead to altered cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties that help mitigate oxidative stress in cells.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential use as an antimicrobial agent.

Case Studies

  • Antitumor Activity :
    A study evaluated the antitumor effects of similar compounds and found that derivatives of hexahydroquinazoline exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases .
  • Enzyme Interaction :
    A related compound was shown to interact with human cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could imply that this compound may influence the pharmacokinetics of co-administered drugs .
  • Oxidative Stress Mitigation :
    In vitro studies indicated that compounds with similar structures could reduce reactive oxygen species (ROS) levels in human cell lines, suggesting a protective effect against oxidative damage .

Biological Activity Summary Table

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition observed ,
Antioxidant ActivityReduced ROS levels
Antimicrobial EffectsActive against various bacterial strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide, and how can reaction conditions be standardized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the hexahydroquinazolinone core followed by sulfanyl group introduction and subsequent acetamide coupling. Key steps include:

  • Core formation : Cyclization of diaminocyclohexane derivatives with carbonyl reagents under acidic conditions (e.g., acetic acid reflux) .
  • Sulfanylation : Thiolation using Lawesson’s reagent or thiourea derivatives in anhydrous solvents (e.g., DMF at 80°C) .
  • Acetamide coupling : Reaction of the sulfanyl intermediate with 2,4-dimethylphenylacetyl chloride in the presence of a base (e.g., triethylamine) .
    • Standardization : Use statistical experimental design (e.g., factorial design) to optimize temperature, solvent polarity, and stoichiometry. Monitor purity via HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., methyl groups at 2,4-dimethylphenyl and hexahydroquinazolinone protons) .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns (e.g., dimer formation via N–H···O interactions, as seen in analogous acetamide structures) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s bioactivity in preliminary assays?

  • Methodology :

  • In vitro screening : Use enzyme inhibition assays (e.g., kinase or protease targets) at varying concentrations (1–100 µM) with positive/negative controls .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., IC50 determination via MTT assay) .
  • Data validation : Replicate experiments ≥3 times and apply statistical tests (e.g., ANOVA) to minimize variability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity and reaction mechanisms?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., ATP-binding sites in kinases) .
  • DFT calculations : Analyze reaction pathways (e.g., sulfanyl group substitution kinetics) with Gaussian 16 at the B3LYP/6-31G* level .
  • MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories using GROMACS .

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC50 values across assays)?

  • Methodology :

  • Assay validation : Cross-check results using orthogonal methods (e.g., fluorescence-based vs. luminescence assays) .
  • Structural analysis : Correlate activity discrepancies with crystallographic data (e.g., conformational flexibility in the hexahydroquinazolinone ring affecting binding) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlations) .

Q. What strategies enable efficient scale-up of synthesis without compromising yield or purity?

  • Methodology :

  • Process optimization : Implement continuous flow chemistry for sulfanylation steps to enhance reproducibility .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Quality control : Monitor intermediates via in-line FTIR and PAT (Process Analytical Technology) .

Q. How can researchers design derivatives to improve solubility or metabolic stability?

  • Methodology :

  • SAR studies : Modify substituents (e.g., replace methyl groups with polar moieties) and test solubility in PBS (pH 7.4) .
  • Prodrug approaches : Introduce ester or phosphate groups at the acetamide nitrogen for enhanced bioavailability .
  • Metabolic profiling : Use liver microsome assays to identify degradation pathways (e.g., CYP450-mediated oxidation) .

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